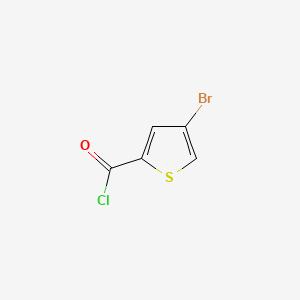

4-Bromo-2-thiophenecarbonyl chloride

Description

Properties

IUPAC Name |

4-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUAQAMUIHRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383704 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-65-4 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-thiophenecarbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a reactive acyl chloride containing a brominated thiophene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved through a two-step process: the bromination of a suitable thiophene precursor to yield 4-Bromo-2-thiophenecarboxylic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Synthetic Pathways

The synthesis of this compound primarily involves two key transformations:

-

Step 1: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid: This intermediate can be prepared through various methods, with the direct bromination of 2-thiophenecarboxylic acid being a common approach. Another route involves the lithiation of 2,4-dibromothiophene followed by carboxylation.

-

Step 2: Formation of this compound: The carboxylic acid is then converted to the more reactive acyl chloride. This is typically accomplished by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-thiophenecarboxylic Acid

A common method for the synthesis of 4-Bromo-2-thiophenecarboxylic acid is the direct bromination of 2-thiophenecarboxylic acid.

Materials:

-

2-Thiophenecarboxylic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Water

Procedure:

-

In a fume hood, dissolve 2-thiophenecarboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide can be used as the brominating agent.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-2-thiophenecarboxylic acid.

Synthesis of this compound

The conversion of 4-Bromo-2-thiophenecarboxylic acid to the acyl chloride is a standard procedure using thionyl chloride.

Materials:

-

4-Bromo-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a fume hood, place 4-Bromo-2-thiophenecarboxylic acid in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, followed by a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (the temperature of the oil bath is typically kept around 80-90 °C) and stir for 2-4 hours.[1] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 207.05 | White to light yellow solid | 120 - 124 | - |

| This compound | C₅H₂BrClOS | 225.49 | Colorless to yellow liquid | - | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride and the bromine atom. |

| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to bromine and the carbonyl group, as well as the other thiophene ring carbons, will have distinct chemical shifts. |

| IR | The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks for the C-Br and C-S bonds, as well as aromatic C-H stretching, will also be present. |

| MS | The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation patterns will likely involve the loss of CO and Cl. |

Reaction Mechanisms

Electrophilic Aromatic Substitution: Bromination of 2-Thiophenecarboxylic Acid

The bromination of 2-thiophenecarboxylic acid proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is activated towards electrophilic attack, and the bromine atom is introduced at the C4 position due to the directing effects of the carboxylic acid group and the sulfur atom in the ring.

Caption: Simplified mechanism for the bromination of 2-thiophenecarboxylic acid.

Nucleophilic Acyl Substitution: Formation of Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

Caption: Simplified mechanism for the formation of the acyl chloride.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Bromine is also highly corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.

-

The reactions described should be carried out by trained personnel in a properly equipped laboratory.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the procedures to their specific laboratory conditions.

References

An In-depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Bromo-2-thiophenecarbonyl chloride, a key reagent in various synthetic applications, particularly within the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride group and the potential for further functionalization on the thiophene ring.

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 58777-65-4 | [3][4] |

| Molecular Formula | C₅H₂BrClOS | [3][4][5] |

| Molecular Weight | 225.49 g/mol | [3][4][5] |

| Appearance | Off-white, low melting solid | [3] |

| Melting Point | 27 - 28.5 °C (80.6 - 83.3 °F) | [3] |

| Purity | Typically ≥ 95-97% | [4][6] |

Reactivity and Stability Profile

Stability: this compound is reported to be stable under normal, dry conditions.[3] However, it is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation.[3][7] Exposure to moist air or water can lead to hydrolysis of the acyl chloride group, forming the corresponding carboxylic acid.

Reactivity and Incompatibilities: As an acyl chloride, it is a reactive compound. Key reactivity information includes:

-

Hazardous Reactions: No hazardous polymerization has been reported under normal processing.[3]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

-

Conditions to Avoid: Exposure to moist air or water and incompatible products should be avoided.[3]

The following diagram illustrates the key reactivity and stability considerations for this compound.

Figure 1: Reactivity and Stability of this compound.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][6] It is also harmful if swallowed, in contact with skin, or if inhaled.[3]

Engineering Controls:

-

Work should be conducted in a chemical fume hood to ensure adequate ventilation, especially in confined areas.[3][7]

-

Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133 are required.[3][6]

-

Hand Protection: Wear appropriate protective gloves. Inspect gloves before use.[3][6]

-

Skin and Body Protection: Long-sleeved clothing is necessary to prevent skin exposure.[3][6]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][6]

The general workflow for safely handling this chemical is depicted below.

Figure 2: Safe Handling Workflow.

Storage:

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][8]

-

It is recommended to store this chemical in a corrosives area and under an inert atmosphere to prevent degradation from moisture.[3][7]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[3][6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

Potential Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a common synthetic route for acyl chlorides involves the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The logical pathway for its synthesis would likely start from 4-Bromo-2-thiophenecarboxylic acid.

Figure 3: Plausible Synthetic Pathway.

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | 58777-65-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:58777-65-4 | Chemsrc [chemsrc.com]

- 8. spectrumchemical.com [spectrumchemical.com]

4-Bromo-2-thiophenecarbonyl chloride CAS number 58777-65-4

An In-depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride

CAS Number: 58777-65-4

This technical guide provides comprehensive information on this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic profile, synthesis protocols, core reactivity, and applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated thiophene derivative containing a reactive acyl chloride functional group. This structure makes it a valuable building block in organic synthesis. While specific experimentally determined physical properties are not widely reported in public literature, the fundamental data and properties of a closely related isomer are provided for reference.

| Property | Data | Reference / Note |

| CAS Number | 58777-65-4 | |

| Molecular Formula | C₅H₂BrClOS | [1][2] |

| Molecular Weight | 225.49 g/mol | [1][2] |

| Appearance | Solid (typical) | General vendor information. |

| Melting Point | Data not available | The isomer, 5-Bromo-2-thiophenecarbonyl chloride, has a reported melting point of 41-42 °C.[3] |

| Boiling Point | Data not available | The isomer, 5-Bromo-2-thiophenecarbonyl chloride, has a reported boiling point of 126-130 °C at 14 Torr.[3] |

| Purity | Typically ≥95% | [1] |

| InChI Key | ZFFUAQAMUIHRON-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=O)Cl)SC=C1Br | [2] |

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃, Standard: TMS (0 ppm)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | H-3 | ~7.6 - 7.8 | The proton adjacent to the bromine atom. Its chemical shift is influenced by both the bromine and the acyl chloride group. Expected to be a doublet. |

| ¹H | H-5 | ~7.8 - 8.0 | The proton adjacent to the acyl chloride group. The strong electron-withdrawing nature of the C(O)Cl group will shift this proton significantly downfield. Expected to be a doublet. |

| ¹³C | C=O | ~160 - 165 | The carbonyl carbon of an acyl chloride typically appears in this range. |

| ¹³C | C-2 (C-COCl) | ~140 - 145 | The carbon bearing the acyl chloride group. |

| ¹³C | C-5 | ~135 - 140 | The carbon adjacent to the sulfur and the C-Br bond. |

| ¹³C | C-3 | ~130 - 135 | The carbon adjacent to the C-Br bond. |

| ¹³C | C-4 (C-Br) | ~115 - 120 | The carbon bearing the bromine atom. The C-Br bond typically shifts the carbon signal upfield relative to other aromatic carbons. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| ~1750 - 1780 | C=O Stretch (Acyl Chloride) | Strong, sharp absorption characteristic of the carbonyl group in an acyl chloride. This is a key diagnostic peak. |

| ~3100 | C-H Stretch (Aromatic) | Aromatic C-H stretching vibrations on the thiophene ring. |

| ~1500 - 1600 | C=C Stretch (Aromatic) | Vibrations associated with the carbon-carbon double bonds within the thiophene ring. |

| ~600 - 800 | C-Br Stretch | Characteristic stretching vibration for a carbon-bromine bond. |

| ~650 - 750 | C-Cl Stretch | Characteristic stretching vibration for the carbon-chlorine bond of the acyl chloride. |

Mass Spectrometry (MS) (Predicted)

| m/z Value | Fragment Ion | Notes |

| 224/226/228 | [M]⁺ (C₅H₂BrClOS)⁺ | The molecular ion peak. It will exhibit a complex isotopic pattern due to the presence of both bromine (⁷⁹Br:~50%, ⁸¹Br:~50%) and chlorine (³⁵Cl:~75%, ³⁷Cl:~25%). The most intense peaks will be at m/z 224 (⁷⁹Br³⁵Cl) and 226 (⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl). |

| 189/191 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. This fragment will still show the characteristic 1:1 isotopic pattern for bromine. |

| 110/112 | [C₄H₂BrS]⁺ | Fragment resulting from the loss of the entire acyl chloride group. |

| 81 | [C₄H₂S]⁺ | Thiophene ring fragment after loss of both halogens. |

Synthesis and Experimental Protocols

This compound is most commonly synthesized from its corresponding carboxylic acid, 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), via chlorination. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: Synthesis from 4-Bromo-2-thiophenecarboxylic Acid

This protocol is adapted from a standard procedure for the synthesis of analogous acyl chlorides.[4]

Objective: To synthesize this compound by reacting 4-Bromo-2-thiophenecarboxylic acid with thionyl chloride.

Materials:

-

4-Bromo-2-thiophenecarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

N,N-dimethylformamide (DMF) (catalytic, ~0.01 eq)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Bromo-2-thiophenecarboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or DCM) to the flask to create a slurry.

-

Catalyst Addition: Under a positive flow of nitrogen, add a catalytic amount of DMF (e.g., one or two drops) to the mixture.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred mixture at room temperature using a dropping funnel. Gas evolution (HCl and SO₂) will be observed. The reflux condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize acidic gases.

-

Reaction: Heat the reaction mixture to reflux (or ~60-70 °C if in toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution or by taking aliquots for IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ and appearance of the sharp C=O stretch of the acyl chloride around 1770 cm⁻¹).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Applications in Drug Discovery

The primary utility of this compound stems from the high reactivity of the acyl chloride group, making it an excellent acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-thiophenecarbonyl chloride, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and its primary chemical transformation pathway.

Core Properties and Data

This compound is a reactive acyl chloride containing a thiophene ring, a versatile heterocyclic motif in medicinal chemistry. Its properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 225.49 g/mol |

| Molecular Formula | C₅H₂BrClOS |

| CAS Number | 58777-65-4 |

| Appearance | Light yellow to brown crystalline solid or liquid |

| Boiling Point | 123-124 °C at 12 mmHg |

| Melting Point | 28-32 °C |

| Refractive Index | 1.618[1] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of 4-bromo-2-thiophenecarboxylic acid. This reaction is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Experimental Protocol: Synthesis from 4-bromo-2-thiophenecarboxylic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-bromo-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Dimethylformamide (DMF, catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ byproducts), and a dropping funnel, add 4-bromo-2-thiophenecarboxylic acid and a suitable anhydrous solvent (e.g., toluene).

-

Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions.

-

Addition of Catalyst: Add a catalytic amount of dimethylformamide (a few drops) to the stirred suspension.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture via the dropping funnel. The addition should be performed at room temperature.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (the temperature will depend on the solvent used). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).[2]

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2][3]

-

Handle this compound with care as it is a corrosive and lachrymatory compound.[2][3]

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide on the Structure Elucidation of 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-2-thiophenecarbonyl chloride, a key intermediate in various synthetic applications. This document outlines the compound's fundamental properties, details established experimental protocols for its synthesis and characterization, and presents a logical framework for its structural confirmation based on spectroscopic principles and data from analogous compounds.

Chemical Identity and Physical Properties

This compound, also known as 4-bromo-2-thenoyl chloride, is a halogenated thiophene derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅H₂BrClOS |

| Molecular Weight | 225.49 g/mol [1][2] |

| CAS Number | 58777-65-4[1] |

| Appearance | (Predicted) Colorless to light-yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) |

Note: Some physical properties are predicted based on analogous compounds and may require experimental verification.

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 4-bromo-2-thiophenecarboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-thiophenecarboxylic acid

This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

4-bromo-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-bromo-2-thiophenecarboxylic acid in anhydrous DCM.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature.

-

Using Oxalyl Chloride: Add a catalytic amount of DMF to the suspension. Then, slowly add an excess (typically 1.5-2 equivalents) of oxalyl chloride.

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). Gentle heating may be applied to drive the reaction to completion.

-

Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained and can be purified by distillation under reduced pressure if necessary.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

-

H-3 and H-5 Protons: These protons will appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromo and carbonyl chloride groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A characteristic signal is expected in the downfield region, typically around 160-170 ppm for an acyl chloride.

-

Thiophene Ring Carbons: Four distinct signals are anticipated for the carbons of the thiophene ring. The carbon attached to the bromine (C-4) and the carbon attached to the carbonyl group (C-2) will be significantly influenced by these substituents.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| H-3 | ~7.5-7.8 | d |

| H-5 | ~7.3-7.6 | d |

| ¹³C | ||

| C=O | ~160-170 | s |

| C-2 | ~140-145 | s |

| C-3 | ~130-135 | d |

| C-4 | ~115-120 | s |

| C-5 | ~135-140 | d |

Note: These are predicted values and require experimental confirmation.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride. This is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹.

-

C-Cl Stretch: An absorption in the range of 600-800 cm⁻¹ is also expected.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the thiophene ring will also be present.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom (-Cl) and the carbonyl group (-CO).

Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic analysis.

Conclusion

The structure of this compound can be confidently elucidated through a combination of systematic synthesis and comprehensive spectroscopic analysis. While a complete set of experimentally verified data is not currently available in the public domain, the established principles of organic chemistry and spectroscopy provide a robust framework for its characterization. For researchers and professionals in drug development, a thorough understanding of these analytical techniques is paramount for the unambiguous confirmation of molecular structures, ensuring the integrity and reliability of subsequent research and development activities. It is recommended that any newly synthesized batch of this compound be subjected to the full suite of spectroscopic analyses outlined in this guide to confirm its identity and purity.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-2-thiophenecarbonyl chloride. Due to the absence of a publicly available, complete experimental spectrum for this specific molecule, this document leverages data from closely related thiophene derivatives and fundamental principles of NMR spectroscopy to predict the chemical shifts and coupling constants. This guide also includes a comprehensive, representative experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The structure of this compound contains two aromatic protons on the thiophene ring, labeled as H-3 and H-5. The electron-withdrawing effects of the carbonyl chloride group at the C2 position and the bromine atom at the C4 position significantly influence the chemical shifts of these protons.

Based on the analysis of substituted thiophenes, the following ¹H NMR data are predicted for this compound when recorded in deuterated chloroform (CDCl₃).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet | 1.5 - 2.0 |

| H-5 | 7.5 - 7.7 | Doublet | 1.5 - 2.0 |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for many organic compounds and its residual proton signal at ~7.26 ppm can be used as a reference.

-

To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient for a straightforward ¹H NMR spectrum.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio. The optimal number of scans will depend on the sample concentration.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons, ensuring accurate integration.

4. Data Processing:

-

Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak. For this compound, the two signals should have an integration ratio of 1:1.

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the through-bond coupling interaction between the two thiophene protons, H-3 and H-5.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-2-thiophenecarbonyl chloride. Due to the limited availability of experimental spectral data for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related thiophene derivatives to offer a robust interpretation of its ¹³C NMR spectrum. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar molecules in research and development settings.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were determined based on established substituent effects on the thiophene ring. For comparative purposes, experimental data for related thiophene derivatives are also included. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Bromothiophene[1] |

| C2 | ~140-145 | 122.9 |

| C3 | ~135-140 | 110.1 |

| C4 | ~115-120 | 129.0 |

| C5 | ~130-135 | 126.0 |

| C=O | ~160-165 | - |

Note: The predicted values are estimations and may vary from experimental results. The provided ranges are based on the analysis of substituent effects.

Interpretation of Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the carbonyl carbon of the acid chloride group.

-

Carbonyl Carbon (C=O): The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. This is a characteristic chemical shift for carbonyl carbons in acid chlorides.[2][3]

-

C2: This carbon is directly attached to the electron-withdrawing carbonyl chloride group. This substituent is expected to cause a significant downfield shift, placing the C2 signal in the region of 140-145 ppm.

-

C4: The C4 carbon is directly bonded to the bromine atom. The "heavy atom" effect of bromine, along with its electronegativity, typically shifts the attached carbon to a more shielded (upfield) position compared to an unsubstituted carbon. Therefore, the C4 signal is predicted to be in the range of 115-120 ppm. In 3-bromothiophene, the carbon bearing the bromine (C3) appears at 110.1 ppm.[1]

-

C3 and C5: The chemical shifts of C3 and C5 are influenced by the electronic effects of both the bromo and carbonyl chloride substituents. The electron-withdrawing nature of the carbonyl chloride group at C2 will deshield the adjacent C3 and the more distant C5. The bromine at C4 will have a more complex influence, including both inductive and resonance effects. It is anticipated that C3 will be more deshielded than C5 due to its proximity to the C2 substituent. The predicted ranges are approximately 135-140 ppm for C3 and 130-135 ppm for C5. The nature of substituents on the thiophene ring significantly influences the electron density and, consequently, the resonance frequencies of the ring carbons.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a compound such as this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that would overlap with the signals of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, at a proton frequency of 400 MHz or higher.

-

The spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity. The deuterium signal from the solvent is used to lock the field frequency.[1]

3. Data Acquisition:

-

A standard proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon atom.[1]

-

The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[1]

-

A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.[1]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum should be phased and the baseline corrected.

-

The chemical shift axis is calibrated by referencing the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

Logical Relationships in ¹³C NMR of this compound

The following diagram illustrates the structure of this compound and the correlation of each carbon atom to its predicted ¹³C NMR chemical shift region.

Caption: Predicted ¹³C NMR chemical shift assignments.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound, which is crucial for its unambiguous identification and for monitoring its transformations in synthetic and biological systems. The combination of predictive data, comparative analysis, and a detailed experimental protocol offers a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the FTIR Analysis of 4-Bromo-2-thiophenecarbonyl chloride

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Bromo-2-thiophenecarbonyl chloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the vibrational characteristics of this molecule, a standardized experimental protocol, and a structured interpretation of its spectral data.

Introduction to FTIR Spectroscopy and this compound

This compound is a thiophene derivative containing a reactive acyl chloride group and a bromine substituent.[1] Its molecular structure dictates its chemical reactivity and makes it a valuable building block in organic synthesis. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to specific molecular vibrations. This guide will detail the expected FTIR spectral features of this compound, enabling its unambiguous identification and quality control.

Predicted FTIR Spectral Data of this compound

The FTIR spectrum of this compound is characterized by the vibrational modes of its thiophene ring, carbonyl chloride group, and the carbon-bromine bond. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100 | C-H stretching | Thiophene Ring | Weak to Medium |

| 1810 - 1775 | C=O stretching | Acyl Chloride | Strong, Sharp |

| 1550 - 1400 | C=C ring stretching | Thiophene Ring | Medium |

| 1250 - 1050 | C-H in-plane bending | Thiophene Ring | Medium |

| 900 - 650 | C-H out-of-plane bending | Thiophene Ring | Medium to Strong |

| 850 - 600 | C-S stretching | Thiophene Ring | Weak to Medium |

| 730 - 550 | C-Cl stretching | Acyl Chloride | Medium |

| 600 - 500 | C-Br stretching | Bromo-substituent | Medium to Strong |

Detailed Analysis of Vibrational Modes

Thiophene Ring Vibrations: The presence of the thiophene ring is confirmed by several characteristic bands. A weak to medium band around 3100 cm⁻¹ is attributable to the C-H stretching vibrations of the aromatic ring.[2] The stretching vibrations of the carbon-carbon double bonds (C=C) within the ring typically appear in the 1550-1400 cm⁻¹ region.[3] In-plane and out-of-plane bending vibrations of the C-H bonds are expected in the ranges of 1250-1050 cm⁻¹ and 900-650 cm⁻¹, respectively.[2][4] The carbon-sulfur (C-S) bond stretching can be observed in the 850-600 cm⁻¹ region.[4][5]

Acyl Chloride Group Vibrations: The most prominent feature in the spectrum is the strong and sharp absorption band of the carbonyl (C=O) group in the acyl chloride. This band is characteristically found at a high wavenumber, typically between 1810 and 1775 cm⁻¹.[6][7] The high frequency is due to the strong electron-withdrawing effect of the chlorine atom. Conjugation with the thiophene ring may shift this peak to the lower end of the expected range.[8] The carbon-chlorine (C-Cl) stretching vibration is expected in the 730-550 cm⁻¹ region.[6]

Carbon-Bromine Vibration: The stretching vibration of the carbon-bromine (C-Br) bond is anticipated to appear in the lower frequency region of the mid-IR spectrum, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for acquiring the FTIR spectrum of this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry environment (e.g., under a nitrogen atmosphere or in a glove box, due to the moisture sensitivity of acyl chlorides), grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and may be normalized for presentation.

Visualized Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

Caption: Workflow for the FTIR analysis of this compound.

Conclusion

The FTIR spectrum of this compound provides a unique fingerprint that is invaluable for its structural confirmation and purity assessment. The key identifying features are the strong C=O stretching band of the acyl chloride group at a high wavenumber, in conjunction with the characteristic vibrations of the substituted thiophene ring. By following the detailed experimental protocol and referencing the provided spectral data, researchers can confidently identify and characterize this important chemical compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of 4-Bromo-2-thiophenecarbonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. Due to the absence of published experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles for thiophenes, acyl chlorides, and halogenated aromatic compounds to propose a comprehensive fragmentation scheme. This document serves as a valuable resource for the structural elucidation and identification of this and similar molecules in complex matrices. Included are predicted quantitative data, a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visualizations of the proposed fragmentation pathways and experimental workflow.

Introduction

This compound is a halogenated thiophene derivative of interest in synthetic organic chemistry and drug discovery. Mass spectrometry is a critical analytical technique for the characterization of such molecules. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. Understanding the fragmentation pattern is essential for unambiguous identification and for distinguishing it from isomeric and related compounds.

The fragmentation of this compound is expected to be governed by the lability of the acyl chloride group and the stability of the aromatic thiophene ring. The presence of both bromine and chlorine atoms will result in a characteristic and complex isotopic pattern in the mass spectrum.

Predicted Fragmentation Pathways

The electron ionization of this compound will lead to a molecular ion, which will then undergo a series of fragmentation reactions. The most likely fragmentation pathways are initiated by the cleavage of the bonds adjacent to the carbonyl group and the thiophene ring.

The key predicted fragmentation steps include:

-

Loss of a chlorine radical: The cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable acylium ion.[1][2]

-

Loss of carbon monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of carbonyl compounds.

-

Loss of the entire carbonyl chloride group: Cleavage of the bond between the thiophene ring and the carbonyl group can result in the formation of a 4-bromothienyl cation.

-

Ring fragmentation: At higher energies, the thiophene ring itself may undergo fragmentation, leading to smaller charged species.

-

Halogen loss: Loss of the bromine atom from the thiophene ring is also a possible fragmentation pathway.

These predicted pathways are visualized in the diagram below.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratios (m/z), and plausible relative abundances. The isotopic distribution of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1) is taken into account for the molecular ion and chlorine/bromine-containing fragments.[3][4][5]

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance (%) | Notes |

| 224/226/228 | Molecular Ion | [C₅H₂BrClOS]⁺˙ | 40 | Isotopic cluster due to Br and Cl. |

| 189/191 | [M - Cl]⁺ | [C₅H₂BrOS]⁺ | 100 (Base Peak) | Acylium ion, characteristic of acyl chlorides. |

| 161/163 | [M - COCl]⁺ or [M - Cl - CO]⁺ | [C₄H₂BrS]⁺ | 75 | Loss of the carbonyl chloride group or CO from the acylium ion. |

| 111 | [M - Br - COCl]⁺ | [C₄H₂S]⁺ | 20 | Loss of bromine from the 4-thienylcarbonyl cation. |

| 82 | [C₄H₂S]⁺˙ | [C₄H₂S]⁺˙ | 30 | Thiophene cation radical after loss of Br and COCl. |

Experimental Protocol: GC-MS Analysis

This section provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a dry, aprotic solvent such as dichloromethane or hexane.

-

Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (10:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Interface Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-350

-

Scan Speed: 2 scans/second

Caption: General experimental workflow for the GC-MS analysis of this compound.

Data Interpretation and Structural Elucidation

The interpretation of the resulting mass spectrum should focus on the following key features:

-

Molecular Ion Cluster: The presence of a cluster of peaks at m/z 224, 226, and 228 with a characteristic intensity pattern will confirm the elemental composition of C₅H₂BrClOS.

-

Base Peak: The most intense peak in the spectrum is predicted to be the acylium ion at m/z 189/191, confirming the lability of the C-Cl bond.

-

Characteristic Fragments: Identification of the fragments corresponding to the loss of CO and the entire COCl group will provide strong evidence for the proposed structure.

-

Isotopic Patterns: The 1:1 ratio for bromine-containing fragments and the 3:1 ratio for chlorine-containing fragments (in the absence of bromine) are critical for assigning fragment identities.

Conclusion

This technical guide provides a robust theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, tabulated mass spectral data, and detailed experimental protocol offer a comprehensive resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development. While the data presented is predictive, it is based on well-established principles of mass spectrometry and provides a strong foundation for the analysis and identification of this and related compounds.

Disclaimer: The fragmentation data and relative abundances presented in this guide are predicted based on chemical principles and have not been confirmed by experimental analysis of this compound. Actual experimental results may vary.

References

Reactivity of 4-Bromo-2-thiophenecarbonyl chloride with nucleophiles

An In-depth Technical Guide on the Reactivity of 4-Bromo-2-thiophenecarbonyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the discovery and development of novel therapeutic agents. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, making it susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. Detailed reaction mechanisms, representative experimental protocols, and comparative data are presented to facilitate its application in research and drug development.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an acyl chloride group.[1][2] The presence of the highly reactive acyl chloride makes this molecule an excellent acylating agent and a valuable building block for the synthesis of a diverse range of chemical entities. The thiophene motif is a well-established scaffold in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities. Understanding the reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

General Principles of Reactivity

The core of this compound's reactivity lies in the electrophilicity of the carbonyl carbon in the acyl chloride group. The chlorine atom, being an effective leaving group, facilitates nucleophilic acyl substitution reactions. The general mechanism proceeds via a two-step addition-elimination pathway, wherein the nucleophile initially attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.[3][4]

Reactivity with Amine Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of corresponding N-substituted 4-bromo-2-thiophenecarboxamides.[5][6] This transformation, often carried out under Schotten-Baumann conditions, is fundamental in peptide synthesis and the generation of amide-containing drug candidates.[5] The reaction is typically rapid and proceeds with high yields.[7] A base, such as pyridine or a tertiary amine, is commonly added to neutralize the hydrogen chloride byproduct.[5][7]

Quantitative Data Summary

| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-4-bromo-2-thiophenecarboxamide | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>90%) | Reaction is typically fast. |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-4-bromo-2-thiophenecarboxamide | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>90%) | Steric hindrance on the amine may slow the reaction. |

| Ammonia (NH₃) | 4-Bromo-2-thiophenecarboxamide | Concentrated aqueous or alcoholic solution | Very Good | Formation of the primary amide. |

Experimental Protocol: Synthesis of N-Benzyl-4-bromo-2-thiophenecarboxamide

-

In a round-bottom flask, dissolve benzylamine (1.1 equivalents) in dichloromethane (DCM) under an inert atmosphere.

-

Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in DCM to the cooled amine solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism

Caption: Mechanism of amide formation.

Reactivity with Alcohol Nucleophiles: Ester Synthesis

This compound reacts with alcohols and phenols to produce the corresponding 4-bromo-2-thiophenecarboxylate esters.[8][9] Similar to amide synthesis, this reaction is typically performed in the presence of a base like pyridine, which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst.[10] The reactivity of the alcohol nucleophile generally follows the order: primary > secondary > tertiary, due to steric hindrance.

Quantitative Data Summary

| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |

| Primary Alcohol (R-OH) | Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent (DCM, THF), Pyridine, 0°C to RT | Excellent (>90%) | Generally a fast reaction. |

| Secondary Alcohol (R₂CHOH) | sec-Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, RT to reflux | Good to Very Good | Slower than with primary alcohols due to steric hindrance. |

| Tertiary Alcohol (R₃COH) | tert-Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, Reflux | Poor to Moderate | Reaction is often slow and may be prone to elimination side reactions. |

| Phenol (ArOH) | Aryl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, RT to reflux | Very Good | Phenols are less nucleophilic than alcohols but react well. |

Experimental Protocol: Synthesis of Ethyl 4-bromo-2-thiophenecarboxylate

-

To a stirred solution of ethanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude ester can be purified by vacuum distillation or column chromatography.

Reaction Mechanism

Caption: Mechanism of ester formation.

Reactivity with Thiol Nucleophiles: Thioester Synthesis

Thiols are excellent nucleophiles, often more so than their alcohol counterparts in aprotic solvents, and they react readily with this compound to form thioesters.[11][12] The reaction proceeds rapidly under similar conditions to those used for amide and ester synthesis, typically in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Quantitative Data Summary

| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |

| Thiol (R-SH) | S-Alkyl/Aryl 4-bromo-2-thiophenecarbothioate | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>95%) | Thiols are highly nucleophilic, leading to very efficient reactions. |

Experimental Protocol: Synthesis of S-Phenyl 4-bromo-2-thiophenecarbothioate

-

In a suitable flask, dissolve thiophenol (1.05 equivalents) and triethylamine (1.2 equivalents) in tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Add a solution of this compound (1.0 equivalent) in THF dropwise to the cooled mixture.

-

Stir the reaction at 0°C for 15 minutes and then at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting thioester by column chromatography on silica gel.

Reaction Mechanism

Caption: Mechanism of thioester formation.

Experimental Workflow

The general workflow for the reaction of this compound with nucleophiles is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to afford the corresponding amides, esters, and thioesters in high yields. The reactions are generally fast and can be performed under mild conditions. This predictable reactivity profile makes this compound an invaluable tool for medicinal chemists and drug development professionals in the construction of novel, biologically active molecules.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. iris.uniss.it [iris.uniss.it]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Reactions of Alcohols [www2.chemistry.msu.edu]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-thiophenecarbonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-2-thiophenecarbonyl Chloride

This compound is a halogenated derivative of thiophene-2-carbonyl chloride. Its chemical structure, featuring a reactive acyl chloride functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The bromine atom on the thiophene ring further influences its reactivity and physical properties.

Chemical Structure:

Understanding the solubility of this compound is critical for its effective use in various applications, including reaction condition optimization, purification, and formulation.

General Solubility of Acyl Chlorides

Acyl chlorides, as a class of compounds, exhibit characteristic solubility behaviors. They are generally soluble in a range of non-polar and polar aprotic organic solvents.[1][2] However, they are highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines.[1][3][4] This reactivity leads to the formation of carboxylic acids, esters, and amides, respectively, and precludes the determination of simple solubility in these solvents. The reaction with water is often vigorous and results in the production of hydrochloric acid fumes.[3][4]

Due to its molecular structure, this compound is expected to be soluble in common aprotic organic solvents like ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The determination of this data requires careful experimental work due to the compound's reactivity. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |

| Dichloromethane | 25 | |||

| Chloroform | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Diethyl Ether | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 | |||

| Acetonitrile | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Note: When working with solvents like DMF and DMSO, caution is advised as they can react with acyl chlorides, especially at elevated temperatures.

Experimental Protocol for Solubility Determination

The following protocol is a recommended procedure for safely determining the solubility of this compound in a given organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

4.1. Safety Precautions

This compound is a corrosive and lachrymatory substance.[5][6] It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or inhaled.[5][6] All handling must be conducted in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[6] An emergency eyewash station and safety shower must be readily accessible.[7] The compound is also moisture-sensitive and should be stored under an inert atmosphere.[8]

4.2. Materials and Equipment

-

This compound

-

Anhydrous organic solvents of interest

-

Small, sealable glass vials with inert caps (e.g., PTFE-lined)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass sample vials for evaporation

-

Vacuum oven or desiccator

4.3. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Carefully add a known volume (e.g., 2.0 mL) of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). The solution should remain saturated with visible excess solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry sample vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a low temperature or in a desiccator under vacuum to slowly evaporate the solvent. Avoid high temperatures to prevent decomposition of the solute.

-

Once the solvent has completely evaporated, reweigh the vial. The difference in mass corresponds to the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for analysis (mL)) * 100

-

-

The molarity can be calculated using the molecular weight of this compound (225.49 g/mol ).

-

-

Repeatability:

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the literature, this guide provides the necessary framework for its experimental determination. The high reactivity of this acyl chloride necessitates stringent safety measures and the use of anhydrous solvents. The provided experimental protocol and workflow diagram offer a reliable method for researchers to obtain accurate and reproducible solubility data, which is essential for the successful application of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-thiophenecarbonyl Chloride

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-2-thiophenecarbonyl chloride (CAS No: 58777-65-4), a compound frequently utilized in organic synthesis. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that poses significant health risks upon exposure. It is classified as a substance that causes severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Hazard Pictograms:

| Pictogram | Meaning |

| GHS05 | Corrosion |

| GHS07 | Exclamation Mark |

Hazard Statements:

| Code | Statement |

| H314 | Causes severe skin burns and eye damage.[1][3] |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and the appropriate responses in case of accidental contact.

| Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3] | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3] | P405: Store locked up.[2][3] | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |

| P264 | Wash skin thoroughly after handling.[2][3] | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | ||

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5] | ||

| P310: Immediately call a POISON CENTER or doctor/physician.[1][6] | ||||

| P363: Wash contaminated clothing before reuse.[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for handling this compound and responding to emergencies are critical for laboratory safety.

2.1. Standard Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] A face shield may also be required for additional protection.[9]

-

Skin Protection: Wear appropriate protective gloves and long-sleeved clothing to prevent skin contact.[1][2] Inspect gloves for any signs of degradation before use.[1]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

-

General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly after handling and before any breaks.[1] Remove and wash contaminated clothing before reuse.[1]

2.2. Accidental Release Measures

In the event of a spill, follow this protocol:

-

Evacuation: Evacuate personnel from the immediate spill area.[1][2]

-

Personal Precautions: Wear the appropriate personal protective equipment as outlined in section 2.1.[1]

-

Containment and Clean-up:

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][2]

2.3. First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][2]